STAT3 Inhibitory Potency: Azetidine-3-carboxamide Core Achieves Sub-Micromolar IC50 vs. Inactive Proline-Based Comparator
Optimized azetidine-3-carboxamide derivatives exhibit STAT3-inhibitory potencies (IC50) of 0.55 μM, 0.38 μM, and 0.34 μM (compounds 5a, 5o, and 8i, respectively) [1]. In contrast, the previously reported proline-based STAT3 inhibitors from which these were derived showed negligible activity in the same assay [1].
| Evidence Dimension | STAT3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.55 μM, 0.38 μM, 0.34 μM for three representative azetidine-3-carboxamide derivatives |
| Comparator Or Baseline | Proline-based STAT3 inhibitors (previously reported series) - inactive at relevant concentrations |
| Quantified Difference | From inactive to sub-micromolar potency (≥ ~50-fold improvement) |
| Conditions | STAT3 DNA-binding activity inhibition assay in vitro |
Why This Matters
The azetidine-3-carboxamide scaffold provides a substantial and quantifiable advantage over the proline scaffold for targeting STAT3, directly informing the selection of starting points for medicinal chemistry campaigns against STAT3-driven cancers.
- [1] Brotherton-Pleiss C, Yue P, Zhu Y, Nakamura K, Chen W, Fu W, et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J Med Chem. 2021;64(2):1085-1102. View Source
